molecular formula C13H15NO2 B1498752 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL CAS No. 885273-47-2

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Cat. No.: B1498752
CAS No.: 885273-47-2
M. Wt: 217.26 g/mol
InChI Key: FEKRJXVGUXPGHT-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a compound that features an indole moiety fused with a tetrahydropyran ring. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL typically involves the construction of the indole ring followed by the formation of the tetrahydropyran moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrahydropyran ring can be introduced through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is unique due to the presence of both an indole and a tetrahydropyran ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-indol-6-yl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKRJXVGUXPGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654175
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-47-2
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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